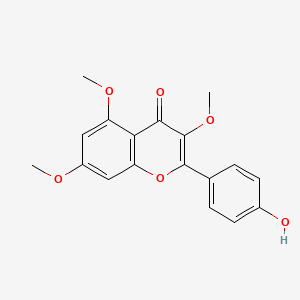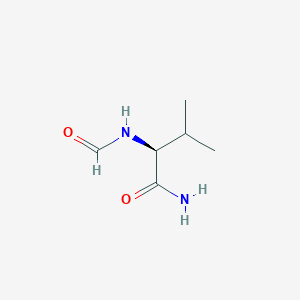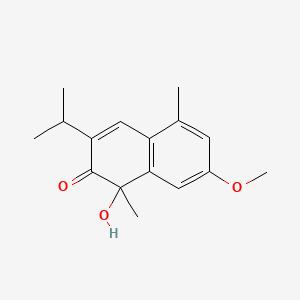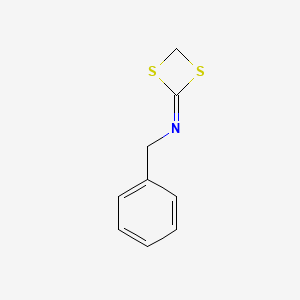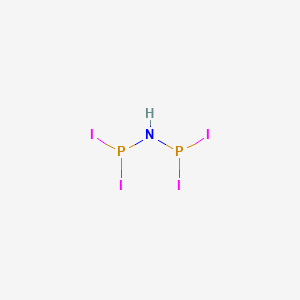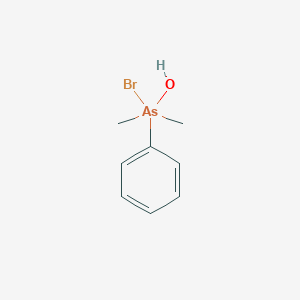
Bromo(dimethyl)phenyl-lambda~5~-arsanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(dimethyl)phenyl-lambda~5~-arsanol: is an organoarsenic compound characterized by the presence of a bromine atom, two methyl groups, and a phenyl group attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(dimethyl)phenyl-lambda~5~-arsanol typically involves the reaction of phenylarsine oxide with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Bromo(dimethyl)phenyl-lambda~5~-arsanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acids, while substitution reactions can produce various substituted phenylarsine derivatives.
Aplicaciones Científicas De Investigación
Bromo(dimethyl)phenyl-lambda~5~-arsanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound’s biological activity is studied for potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Medicine: Research explores its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Bromo(dimethyl)phenyl-lambda~5~-arsanol exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Phenylarsine oxide: Similar in structure but lacks the bromine and methyl groups.
Dimethylarsinic acid: Contains two methyl groups attached to arsenic but lacks the phenyl group.
Arsenobenzene: Contains an arsenic-phenyl bond but lacks the bromine and methyl groups.
Uniqueness: Bromo(dimethyl)phenyl-lambda~5~-arsanol is unique due to the combination of bromine, methyl, and phenyl groups attached to the arsenic atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
59332-63-7 |
|---|---|
Fórmula molecular |
C8H12AsBrO |
Peso molecular |
279.01 g/mol |
Nombre IUPAC |
bromo-hydroxy-dimethyl-phenyl-λ5-arsane |
InChI |
InChI=1S/C8H12AsBrO/c1-9(2,10,11)8-6-4-3-5-7-8/h3-7,11H,1-2H3 |
Clave InChI |
ORPNYARQNBKZQA-UHFFFAOYSA-N |
SMILES canónico |
C[As](C)(C1=CC=CC=C1)(O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
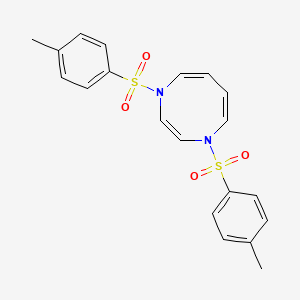
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)
![[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14614258.png)

![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
